N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
The compound contains several functional groups including a 3,4-dihydro-2H-quinolin-1-yl group, a thiadiazol group, and a benzamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cycloaddition .Molecular Structure Analysis
The compound has a complex structure with multiple rings including a quinoline ring and a thiadiazole ring . These rings are likely to contribute to the compound’s chemical properties and biological activity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide group in the benzamide portion could participate in hydrolysis reactions, and the thiadiazole ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Thiazole Containing Compounds
Thiazole is a heterocyclic compound that has been associated with a broad range of biological activities . It has been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
1,2,3,4-Tetrahydroquinolin-1-yl Containing Compounds
Compounds containing the 1,2,3,4-tetrahydroquinolin-1-yl moiety have shown significant antileishmanial activity . For instance, one derivative demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Small Modular Reactors (SMRs)
Although not directly related to the compound, the acronym SMR is also used for Small Modular Reactors in the field of nuclear energy . These reactors have a power capacity of up to 300 MW(e) and are being considered for both electric and non-electric applications .
Antiviral Applications
Some structurally similar compounds have shown higher antiviral activity against Newcastle disease virus, an avian paramyxovirus .
Anti-inflammatory Applications
Compounds with similar structures have shown anti-inflammatory potentials .
Mechanism of Action
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-8-10-16(11-9-14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-12-4-6-15-5-2-3-7-17(15)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCHQYMOGTZPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
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